

A Technical Guide to the Melting Point of Diphenyl(o-tolyl)phosphine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diphenyl(o-tolyl)phosphine*

Cat. No.: *B1346794*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the melting point of **diphenyl(o-tolyl)phosphine**, a crucial physical property for its application in synthesis and materials science. The document presents collated data from various suppliers, outlines a standard experimental protocol for melting point determination, and illustrates the relationships between the compound's identifiers and its physical characteristics.

Quantitative Data: Melting Point of Diphenyl(o-tolyl)phosphine

Diphenyl(o-tolyl)phosphine, also known as (2-Methylphenyl)diphenylphosphine, is a solid organophosphorus compound. Its melting point is a key parameter for identification, purity assessment, and determining appropriate reaction and storage conditions. The table below summarizes the melting point data as reported by various chemical suppliers.

Parameter	Value	Source(s)
Chemical Name	Diphenyl(o-tolyl)phosphine	CookeChem, Thermo Scientific, ChemicalBook, Sigma-Aldrich
Synonym	(2-Methylphenyl)diphenylphosphine	CookeChem[1], Sigma-Aldrich[2]
CAS Number	5931-53-3	CookeChem[1], Thermo Scientific[3], ChemicalBook[4], Sigma-Aldrich[2]
Molecular Formula	C ₁₉ H ₁₇ P	CookeChem[1], Thermo Scientific[3]
Molecular Weight	276.31 g/mol	CookeChem[1], Sigma-Aldrich[2]
Appearance	White to off-white solid/powder	CookeChem[1], Thermo Scientific[3]
Melting Point Range	70-73 °C	CookeChem[1], ChemicalBook[4]
Melting Point Range	66.0-72.0 °C	Thermo Scientific[3]

Experimental Protocol: Melting Point Determination

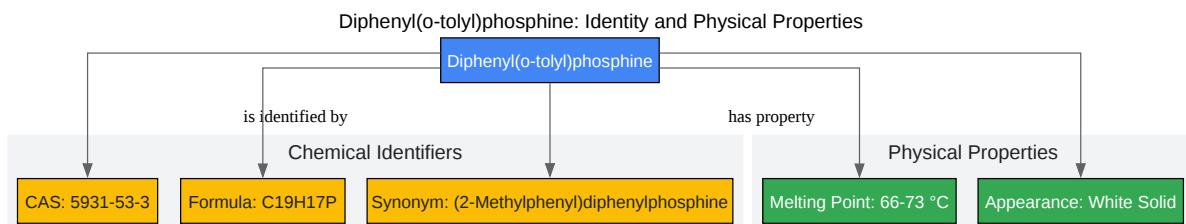
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This is a standard method for substance identification and purity verification. Below is a detailed, generalized protocol for determining the melting point of a compound like **diphenyl(o-tolyl)phosphine** using a capillary melting point apparatus.

Objective: To determine the melting point range of a solid sample.

Materials and Equipment:

- Sample of **Diphenyl(o-tolyl)phosphine**

- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
- Spatula
- Mortar and pestle (if sample is not a fine powder)
- Safety glasses


Procedure:

- Sample Preparation:
 - Ensure the **diphenyl(o-tolyl)phosphine** sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.
 - Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.
 - Invert the tube and tap it gently on a hard surface to cause the sample to fall to the bottom, sealed end.
 - Repeat until the sample column is approximately 2-4 mm high.
- Apparatus Setup:
 - Place the packed capillary tube into the sample holder of the melting point apparatus.
 - Set the starting temperature on the apparatus to approximately 10-15 °C below the expected melting point (e.g., set to 55 °C based on the literature values).
 - Set a slow heating rate (ramp rate) of 1-2 °C per minute. A slow rate is critical for an accurate determination of the melting range.
- Measurement:
 - Begin heating the sample block.

- Observe the sample closely through the magnifying eyepiece.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue to observe the sample while the temperature rises.
- Record the temperature at which the last solid crystal melts completely into a clear liquid (the end of the melting range).
- Data Recording and Analysis:
 - The recorded melting point should be expressed as a range from the temperature of initial melting to the temperature of complete liquefaction (e.g., 68-71 °C).
 - A narrow melting range (typically 1-2 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.
 - For high accuracy, the determination should be repeated at least twice, and the average value reported.

Visualization of Compound Data

The following diagram illustrates the logical relationship between the chemical identifiers for **diphenyl(o-tolyl)phosphine** and its key physical property, the melting point.

[Click to download full resolution via product page](#)

Caption: Logical relationship between compound identity and properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Diphenyl(o-tolyl)phosphine , ≥97% (HPLC) , 5931-53-3 - CookeChem [cookechem.com]
- 2. Diphenyl(o-tolyl)phosphine 98 5931-53-3 [sigmaaldrich.com]
- 3. H27503.03 [thermofisher.com]
- 4. DIPHENYL(O-TOLYL)PHOSPHINE | 5931-53-3 [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Melting Point of Diphenyl(o-tolyl)phosphine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346794#diphenyl-o-tolyl-phosphine-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com